molecular formula C12H6BrFO3S B12661590 Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide CAS No. 56348-74-4

Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide

Cat. No.: B12661590
CAS No.: 56348-74-4
M. Wt: 329.14 g/mol
InChI Key: JSXXYPVYWBTMGC-UHFFFAOYSA-N
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Description

Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide is a chemical compound with the molecular formula C12H6BrFO3S It is a derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide typically involves the bromination and fluorination of phenoxathiin followed by oxidation to introduce the dioxide functionality. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the phenoxathiin ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups such as amines or alkyl groups.

Scientific Research Applications

Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxathiin-10,10-dioxide: A closely related compound without the bromine and fluorine substituents.

    2-Bromo-8-fluorophenoxathiin: Similar structure but lacks the dioxide functionality.

    Phenoxathiin derivatives: Various derivatives with different substituents and functional groups.

Uniqueness

Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide is unique due to the presence of both bromine and fluorine atoms along with the dioxide functionality

Properties

CAS No.

56348-74-4

Molecular Formula

C12H6BrFO3S

Molecular Weight

329.14 g/mol

IUPAC Name

2-bromo-8-fluorophenoxathiine 10,10-dioxide

InChI

InChI=1S/C12H6BrFO3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H

InChI Key

JSXXYPVYWBTMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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